molecular formula C8H8FN3S B13319735 3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine

3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13319735
M. Wt: 197.24 g/mol
InChI Key: BKVATZNVIKILDS-UHFFFAOYSA-N
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Description

3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features both a thiophene and a pyrazole ring in its structure. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science . The presence of a fluorine atom in the thiophene ring can significantly alter the compound’s chemical properties, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the thiophene and pyrazole rings followed by their coupling. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The fluorine atom in the thiophene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorine atom in the thiophene ring can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-aminothiophene and 3-bromothiophene share structural similarities with 3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine.

    Pyrazole Derivatives: Compounds such as 1-methyl-3-phenyl-1H-pyrazole and 3,5-dimethyl-1H-pyrazole are structurally related.

Uniqueness

The presence of both a fluorine-substituted thiophene ring and a methyl-substituted pyrazole ring makes this compound unique. This combination of functional groups can result in distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C8H8FN3S

Molecular Weight

197.24 g/mol

IUPAC Name

5-(3-fluorothiophen-2-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C8H8FN3S/c1-12-7(10)4-6(11-12)8-5(9)2-3-13-8/h2-4H,10H2,1H3

InChI Key

BKVATZNVIKILDS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CS2)F)N

Origin of Product

United States

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